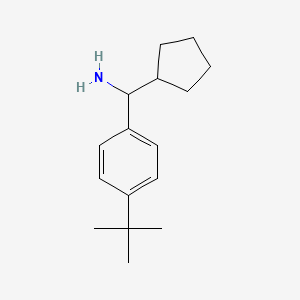

(4-Tert-butylphenyl)(cyclopentyl)methanamine

Description

(4-Tert-butylphenyl)(cyclopentyl)methanamine is a secondary amine featuring a cyclopentyl group and a 4-tert-butylphenyl substituent attached to a central methanamine scaffold. This structure combines hydrophobic (cyclopentyl and tert-butyl) and amine functionalities, making it relevant in pharmaceutical and materials research. The tert-butyl group enhances steric bulk and lipophilicity, while the cyclopentyl moiety contributes to conformational rigidity and hydrophobic interactions [1], [9].

Properties

Molecular Formula |

C16H25N |

|---|---|

Molecular Weight |

231.38 g/mol |

IUPAC Name |

(4-tert-butylphenyl)-cyclopentylmethanamine |

InChI |

InChI=1S/C16H25N/c1-16(2,3)14-10-8-13(9-11-14)15(17)12-6-4-5-7-12/h8-12,15H,4-7,17H2,1-3H3 |

InChI Key |

RQJKZUVMYVDYNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C2CCCC2)N |

Origin of Product |

United States |

Preparation Methods

General Procedure Overview

- Starting materials: 4-tert-butylphenyl bromide or chloride as the aryl halide; cyclopentylamine or cyclopentyl-derived imine as the nucleophile.

- Catalysts: Pd(OAc)2 or Ni-based catalysts combined with phosphine ligands such as NiXantphos or Buchwald-type ligands.

- Base: Strong non-nucleophilic bases like sodium bis(trimethylsilyl)amide (NaN(SiMe3)2) or lithium bis(trimethylsilyl)amide (LiN(SiMe3)2).

- Solvent: Anhydrous tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME).

- Conditions: Reactions typically performed under inert atmosphere (nitrogen), at temperatures ranging from room temperature to 60 ºC, for 3 to 12 hours.

Detailed Reaction Steps

- Formation of imine intermediate by condensation of cyclopentylamine with an aldehyde or ketone precursor.

- In a glove box or under nitrogen, the imine and catalyst are combined in dry solvent.

- The aryl halide (4-tert-butylphenyl bromide or chloride) is added dropwise.

- The base solution is added portionwise to maintain controlled reactivity.

- The reaction mixture is stirred for a designated period at controlled temperature.

- After completion, the mixture is opened to air, quenched with water, and extracted with ethyl acetate.

- The crude product is purified by flash chromatography on silica gel using hexanes to diethyl ether gradients.

Representative Experimental Data

| Parameter | Details |

|---|---|

| Catalyst loading | 2.5–5 mol % Pd or Ni catalyst |

| Base equivalents | 1.5 equivalents of NaN(SiMe3)2 or LiN(SiMe3)2 |

| Solvent volume | 0.5–1 mL per 0.1 mmol scale |

| Temperature | 24–60 ºC |

| Reaction time | 3–12 hours |

| Yield | 81–90% isolated yield |

| Purification method | Flash chromatography (hexanes/diethyl ether 1:50) |

This method yields the target amine as a white solid with high purity and reproducibility.

One-Pot Sequential Imine Formation and Arylation

An advanced synthetic strategy involves a one-pot procedure where imine formation and subsequent palladium-catalyzed arylation occur sequentially without isolation of intermediates.

Procedure Summary

- Cyclopentylamine is reacted with an appropriate aldehyde or ketone (e.g., benzophenone imine) in dry THF at 50 ºC for 12 hours to form the imine.

- After solvent removal under vacuum, the reaction vessel is refilled with nitrogen.

- A catalyst solution (Pd(OAc)2 and NiXantphos) in CPME is added.

- 4-tert-butylphenyl bromide is introduced dropwise.

- NaN(SiMe3)2 base is added portionwise at room temperature.

- The mixture is stirred for 3 hours at room temperature.

- Workup and purification follow as described above.

Advantages

- Avoids isolation and purification of unstable imine intermediates.

- Reduces reaction time and handling steps.

- High yields (up to 90%) and clean product profiles.

Reaction Conditions Table

| Step | Conditions |

|---|---|

| Imine formation | 50 ºC, 12 h, dry THF |

| Catalyst addition | Pd(OAc)2 (2.5 mol %), NiXantphos |

| Arylation | Room temp, 3 h |

| Base addition | NaN(SiMe3)2, portionwise |

| Purification | Flash chromatography |

This one-pot method is well-suited for efficient synthesis of (4-tert-butylphenyl)(cyclopentyl)methanamine derivatives.

Alternative Methods and Notes

- Use of Different Bases: LiN(SiMe3)2 has been successfully employed instead of NaN(SiMe3)2, with comparable yields and reaction profiles.

- Catalyst Variations: Buchwald's third-generation Pd pre-catalyst combined with NIXANTPHOS ligand has been used, providing high catalytic efficiency and selectivity.

- Temperature Effects: Higher temperatures (60 ºC) accelerate the reaction but room temperature protocols are effective for sensitive substrates.

- Purification: Flash chromatography using a gradient from hexanes to diethyl ether (1:50) on silica gel is standard to isolate the product in pure form.

Summary Table of Preparation Methods

| Method | Key Features | Yield (%) | Reaction Time | Temperature | Catalyst System |

|---|---|---|---|---|---|

| Pd/Ni-catalyzed arylation of imines | Two-step: imine formation + arylation, isolated imine | 81–90 | 6–12 h | 24–60 ºC | Pd(OAc)2 or NiXantphos + base |

| One-pot imine formation and arylation | Sequential in one vessel, no isolation of imine | ~90 | ~15 h total | 24–50 ºC | Pd(OAc)2 + NiXantphos + base |

| Base variation (LiN(SiMe3)2) | Alternative strong base | 81–86 | 6–14 h | 23–60 ºC | Pd + NIXANTPHOS |

Chemical Reactions Analysis

Types of Reactions

(4-Tert-butylphenyl)(cyclopentyl)methanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

(4-Tert-butylphenyl)(cyclopentyl)methanamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Tert-butylphenyl)(cyclopentyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and cyclopentyl moiety contribute to the compound’s binding affinity and selectivity. The methanamine linkage allows for potential hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bond Dissociation Energies

Evidence from bond dissociation studies reveals critical differences in stability between cyclopentyl- and tert-butyl-containing compounds. In cyclopentylamine (CPA), the N–C bond breaks at 5.7 eV , a lower energy barrier compared to other amines (e.g., ethyl or butyl derivatives dissociate at 8.3–9.0 eV) [1]. This suggests that the cyclopentyl group in (4-tert-butylphenyl)(cyclopentyl)methanamine may confer moderate stability, balancing reactivity and structural integrity.

Table 1: Bond Dissociation Energies in Amines and Ethers

| Compound Type | Radical Lost | Dissociation Energy (eV) |

|---|---|---|

| Cyclopentylamine (CPA) | Cyclopentyl | 5.7 |

| Ethylamine | Ethyl | 8.3 |

| Butylamine | Butyl | 8.0 |

| Tert-butyl-substituted ether | Tert-butyl | 5.7 (same as cyclopentyl) |

Table 2: Antifungal Activity of Cycloalkyl Derivatives

| Compound | Ring Size (Cycloalkyl) | MIC₅₀ (μg/mL) | MIC₁₀₀ (μg/mL) |

|---|---|---|---|

| 3a | Cyclopentyl | 32 | 64 |

| 3d | Cyclohexyl | 8 | 16 |

| 3g | Cycloheptyl | 32 | 64 |

Fluorinated Analogues

Fluorine substitution on the phenyl ring (e.g., [1-(4-fluorophenyl)cyclopentyl]methanamine) introduces electronic effects that may alter bioavailability. However, such derivatives often show comparable or reduced activity compared to non-fluorinated counterparts [14], [17].

Hydrophobic Interactions in Host-Guest Chemistry

Phosphine ligands with tert-butylphenyl groups (e.g., diphenyl[4-(4-tert-butylphenyl)-phenyl]phosphine) exhibit moderate host-guest association constants (~10² ) in supercritical CO₂. The absence of a cyclopentyl group limits their binding strength compared to adamantyl-substituted phosphines [6].

Key Differentiators of (4-Tert-butylphenyl)(cyclopentyl)methanamine

Balanced Hydrophobicity : The combination of tert-butyl (steric bulk) and cyclopentyl (conformational rigidity) groups optimizes interactions with hydrophobic enzyme pockets [9].

Moderate Reactivity : Lower N–C bond dissociation energy compared to linear alkylamines enables controlled reactivity in synthetic applications [1].

Versatile Scaffold : The methanamine core allows functionalization with diverse linkers (e.g., urea, thiourea) for targeted bioactivity [8].

Biological Activity

The compound (4-Tert-butylphenyl)(cyclopentyl)methanamine , also known by its IUPAC name [1-(4-tert-butylphenyl)cyclopentyl]methanamine , is a chemical entity with significant potential in various biological applications. With a molecular formula of and a molecular weight of , this compound has been the subject of research focusing on its biological activity, mechanisms of action, and potential therapeutic uses.

The biological activity of (4-Tert-butylphenyl)(cyclopentyl)methanamine primarily involves its interaction with specific receptors and enzymes. This compound can modulate the activity of these biological targets, influencing various signaling pathways. The exact mechanisms are still under investigation, but preliminary studies suggest that it may act as an allosteric modulator for certain receptors, similar to other compounds in its class .

Pharmacological Properties

Research indicates that (4-Tert-butylphenyl)(cyclopentyl)methanamine exhibits several pharmacological properties:

- Antidepressant Activity : Initial studies have shown that this compound may possess antidepressant-like effects in animal models, potentially through the modulation of neurotransmitter systems.

- Anti-inflammatory Effects : It has been observed to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

- Neuroprotective Properties : Some studies indicate neuroprotective effects, which could be beneficial in neurodegenerative conditions .

Case Studies

- Antidepressant Effects : A study conducted on rodent models demonstrated that administration of (4-Tert-butylphenyl)(cyclopentyl)methanamine led to significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. The compound appeared to enhance serotonergic and noradrenergic signaling pathways.

- Inflammation Reduction : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, (4-Tert-butylphenyl)(cyclopentyl)methanamine significantly decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential utility in managing chronic inflammatory conditions .

- Neuroprotection : A neuroprotective study using primary neuronal cultures exposed to oxidative stress showed that treatment with (4-Tert-butylphenyl)(cyclopentyl)methanamine resulted in reduced cell death and preserved neuronal function, suggesting a protective role against oxidative damage .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (4-Tert-butylphenyl)(cyclopentyl)methanamine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-Methylphenyl)cyclopentylmethanamine | Structure | Moderate antidepressant effects |

| 1-(4-Ethylphenyl)cyclopentylmethanamine | Structure | Mild anti-inflammatory properties |

| 1-(4-Isopropylphenyl)cyclopentylmethanamine | Structure | Neuroprotective effects |

This table illustrates how variations in the substituents on the phenyl ring can influence the pharmacological profile of similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.